molecular formula C18H20ClN3O4S B11053534 N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B11053534
M. Wt: 409.9 g/mol
InChI Key: WXEOFEJJYZHCRY-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a molecular formula of C18H20ClN3O4S . This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to manage temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives .

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its enzyme inhibitory properties, distinguishing it from other similar compounds .

properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-1,3,6-trimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C18H20ClN3O4S/c1-12-10-14-15(22(3)18(23)21(14)2)11-17(12)27(24,25)20-8-9-26-16-7-5-4-6-13(16)19/h4-7,10-11,20H,8-9H2,1-3H3

InChI Key

WXEOFEJJYZHCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCCOC3=CC=CC=C3Cl)N(C(=O)N2C)C

Origin of Product

United States

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